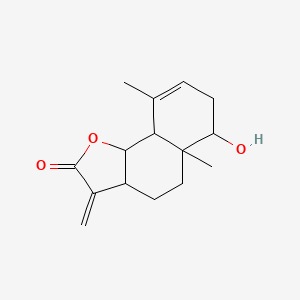

Sesquiterpene lactone CP-1

Description

Overview of Sesquiterpene Lactones as a Class of Specialized Plant Metabolites

Sesquiterpene lactones (STLs) are a major class of secondary metabolites found throughout the plant kingdom, with over 5,000 known compounds. nih.gov These compounds are characterized by a 15-carbon (C15) backbone, formed from three isoprene (B109036) units, and at least one lactone ring. royalsocietypublishing.orgencyclopedia.pub Their biosynthesis occurs via the mevalonate (B85504) and the 2-C-methyl-D-erythritol 4-phosphate pathways, which produce the necessary isoprenoid precursors. researchgate.net STLs are typically colorless and lipophilic. nih.gov The immense structural diversity within this class arises from the various ways the C15 backbone can be rearranged and further decorated with different functional groups. royalsocietypublishing.org This diversity leads to a wide range of biological activities. researchgate.netcore.ac.uk

Historical Context and Evolution of Research on Sesquiterpene Lactones

The study of sesquiterpene lactones dates back over a century, with the first compounds being detected in the early 1900s. researchgate.net Since the 1950s, their diverse chemical structures have made them valuable chemotaxonomic markers for the classification of plants, particularly within the Asteraceae family. royalsocietypublishing.org A significant milestone in sesquiterpene lactone research was the discovery of artemisinin (B1665778) in the 1970s by Chinese scientist Tu Youyou. oaepublish.com Artemisinin, isolated from Artemisia annua, proved to be a highly effective antimalarial agent. nih.govoaepublish.com This discovery spurred further interest in the pharmacological potential of this class of compounds. Early biochemical models in the 1970s and 1980s suggested a common biosynthetic precursor for many STLs, and modern research continues to unravel the complex biosynthetic pathways and their regulation. tandfonline.com

Prevalence in the Plant Kingdom and Ecological Roles of Sesquiterpene Lactones

Sesquiterpene lactones are widespread in the plant kingdom, playing crucial roles in the producing plant's interaction with its environment. nih.govroyalsocietypublishing.org

Distribution Across Plant Families

The Asteraceae (or Compositae) family is the most prominent source of sesquiterpene lactones, where they are found almost ubiquitously. nih.govroyalsocietypublishing.orgnih.gov However, their distribution extends to numerous other plant families, demonstrating their widespread occurrence in the plant kingdom.

| Plant Family | Examples of Genera/Species Containing Sesquiterpene Lactones |

| Asteraceae | Artemisia, Lactuca, Helianthus, Centaurea, Ambrosia, Echinops nih.govplantaedb.complantaedb.complantaedb.complantaedb.comwikipedia.org |

| Apiaceae | Celery, Parsley, Carrots tandfonline.comwikipedia.org |

| Magnoliaceae | Magnolias royalsocietypublishing.orgtandfonline.comwikipedia.org |

| Acanthaceae | Present royalsocietypublishing.orgcore.ac.uknih.gov |

| Euphorbiaceae | Present nih.govroyalsocietypublishing.orgcore.ac.uk |

| Lamiaceae | Present royalsocietypublishing.org |

| Lauraceae | Present royalsocietypublishing.orgcore.ac.ukrsc.org |

Roles in Plant Defense Mechanisms

A primary function of sesquiterpene lactones in plants is defense against various threats. royalsocietypublishing.orgnih.gov They are often concentrated in leaves, flowering heads, and specialized structures like glandular trichomes and laticifers. nih.govroyalsocietypublishing.org

Anti-herbivory: Many sesquiterpene lactones possess a bitter taste, which acts as a deterrent to herbivores. reading.ac.uk Their presence in high concentrations in outer plant tissues provides a first line of defense against being eaten. royalsocietypublishing.org

Antimicrobial: Sesquiterpene lactones exhibit activity against a range of microbial pathogens, including bacteria and fungi. nih.govnih.govreading.ac.uk They can disrupt the cell walls and membranes of these microbes, protecting the plant from infection. nih.govnih.gov Some STLs, known as phytoalexins, are produced in response to microbial attack and are particularly potent. nih.gov

Function as Environmental Signaling Molecules and Inter-organismal Communication

Beyond direct defense, sesquiterpene lactones also function as signaling molecules in the plant's environment. royalsocietypublishing.orgarxiv.org

Allelopathy: When released into the soil (rhizosphere), certain STLs can influence the growth of neighboring plants, a phenomenon known as allelopathy. nih.govroyalsocietypublishing.org This can involve inhibiting the germination and growth of competing plant species. nih.gov

Inter-organismal Communication: Sesquiterpene lactones can mediate communication between plants and other organisms. For instance, some parasitic plants have evolved to use the presence of specific STLs as a cue for germination, indicating a suitable host is nearby. nih.gov They can also play a role in interactions with soil microorganisms, such as arbuscular mycorrhizal fungi. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSSEPIRACGCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Diversity and Classification of Sesquiterpene Lactones

Fundamental Structural Features of Sesquiterpene Lactones

The chemical structure of sesquiterpene lactones is defined by several key features that contribute to their diversity and biological activity.

The γ-Lactone Ring and its Configurations (e.g., C-6, C-8 Lactonization, Cis/Trans Isomerism)

A defining feature of most sesquiterpene lactones is the presence of a γ-lactone ring, which is a five-membered cyclic ester. The formation of this ring, known as lactonization, typically occurs between a carboxyl group and a hydroxyl group on the carbon skeleton. The position of this lactone ring can vary, commonly involving carbons C-6 or C-8.

The α-Methylene-γ-Lactone Moiety

A prevalent and biologically significant feature of many sesquiterpene lactones is the α-methylene-γ-lactone moiety. researchgate.net This structural element consists of an exocyclic double bond adjacent to the carbonyl group of the lactone ring. This feature is a key electrophilic site and is thought to be responsible for much of the biological activity observed in this class of compounds.

Other Key Functional Groups and Stereochemical Elements (e.g., Hydroxyls, Esters, Epoxides, Glycosidic Forms)

The structural diversity of sesquiterpene lactones is further enhanced by the presence of various other functional groups attached to the carbon skeleton. These can include:

Hydroxyl groups (-OH)

Ester groups (-OOCR)

Epoxide rings

The specific placement and stereochemistry of these groups contribute to the unique identity and properties of each individual sesquiterpene lactone. Furthermore, some sesquiterpene lactones can exist as glycosides, where a sugar molecule is attached to the core structure.

Carbocyclic Skeletal Types and Subclasses

Sesquiterpene lactones are classified into various subclasses based on the structure of their carbocyclic skeleton.

Eudesmanolides

Eudesmanolides are a class of bicyclic sesquiterpene lactones featuring a decalin (fused two six-membered rings) skeleton. nih.govresearchgate.net The lactone ring in eudesmanolides is typically fused to the carbocyclic core. nih.gov Variations within this class arise from the degree and position of oxidation, stereochemistry, and the nature of ester side chains. bohrium.comnih.gov

Key Structural Features of Eudesmanolides:

Carbon Skeleton: Bicyclic 6-6 ring system. nih.gov

Lactone Ring: Typically a γ-lactone.

Stereochemistry: The relative stereochemistry at the ring junctions and substituent positions contributes significantly to their diversity. nih.gov

Table 1: Examples of Eudesmanolide Sesquiterpene Lactones

| Compound Name | Source Organism(s) | Key Structural Features |

|---|---|---|

| Alantolactone | Inula helenium | α-methylene-γ-lactone ring |

| 3-oxo-5αH,8βH-eudesma-1,4(15),7(11)-trien-8,12-olide | Plants | Works with vernolic acid to reduce inflammation wikipedia.org |

Guaianolides

Guaianolides are characterized by a bicyclic skeleton composed of a seven-membered ring fused to a five-membered ring. wikipedia.orgwikipedia.org This 5/7 ring system is a hallmark of this class. nisr.or.jp The lactone ring can be fused in two different ways, leading to 6,12-guaianolides and 8,12-guaianolides. wikipedia.org

Key Structural Features of Guaianolides:

Carbon Skeleton: Bicyclic 5-7 ring system. nisr.or.jpwikipedia.org

Lactone Ring Fusion: Can be fused at C6-C12 or C8-C12. wikipedia.org

Biosynthesis: Believed to be derived from a germacrene lactone precursor. wikipedia.org

Table 2: Examples of Guaianolide Sesquiterpene Lactones

| Compound Name | Source Organism(s) | Sub-classification |

|---|---|---|

| Cynaropicrin | Centaurea species | 6,12-guaianolide mdpi.com |

| Chlorohyssopifolin B | Centaurothamnus maximus | Chlorinated guaianolide mdpi.com |

Pseudoguaianolides

Pseudoguaianolides also possess a fused 5/7 bicyclic carbon skeleton, similar to guaianolides. researchgate.net However, they are distinguished by the position of a methyl group, which is located at C-5 in pseudoguaianolides as opposed to C-4 in guaianolides. researchgate.netresearchgate.netnih.gov The lactone ring can be cis- or trans-fused to the seven-membered ring. researchgate.netresearchgate.net

Key Structural Features of Pseudoguaianolides:

Carbon Skeleton: Bicyclic 5-7 ring system with a methyl group at C-5. researchgate.netnih.gov

Lactone Ring Anellation: Can be cis- or trans-fused at the 6,7- or 7,8- positions. researchgate.netresearchgate.net

Notable Examples: Helenalin (B1673037) and confertin are well-studied pseudoguaianolides. researchgate.net

Table 3: Examples of Pseudoguaianolide Sesquiterpene Lactones

| Compound Name | Source Organism(s) | Noteworthy Activity |

|---|---|---|

| Helenalin | Arnica species | High activity against Plasmodium falciparum nih.gov |

| Parthenin (B1213759) | Parthenium hysterophorus | Affects polymorphonuclear leukocyte infiltration nih.gov |

Heliangolides

Heliangolides are a subgroup of germacranolides, which have a ten-membered carbocyclic ring. What distinguishes heliangolides is the presence of a lactone ring that often bridges the C6 and C8 positions of the germacrane (B1241064) skeleton, creating a more rigid structure. wikipedia.org They are known for their conformational flexibility which can influence their biological activity. nih.gov

Key Structural Features of Heliangolides:

Carbon Skeleton: Based on a ten-membered germacrane ring. wikipedia.org

Lactone Bridge: Often characterized by a C6-C12 or C8-C12 lactonization.

Conformational Flexibility: Considered more flexible than guaianolides. nih.gov

Table 4: Example of a Heliangolide Sesquiterpene Lactone

| Compound Name | Source Organism(s) | Key Structural Moiety |

|---|

Other Notable Skeletal Types (e.g., Xanthanolides)

Xanthanolides are another significant class of sesquiterpene lactones, characterized by a bicyclic structure featuring a five-membered γ-butyrolactone ring fused to a seven-membered carbocycle. mdpi.comnih.gov They are considered seco-guaianolides and are particularly characteristic of the genus Xanthium. mdpi.comnih.govresearchgate.net

Key Structural Features of Xanthanolides:

Carbon Skeleton: Bicyclic sesquiterpenes with a γ-butyrolactone ring fused to a heptatomic carbocycle. mdpi.com

Structural Diversity: Variations arise from the side chain at C-1, oxygen functions at C-11, and stereochemistry at C-7 and C-8. mdpi.comnih.gov

Representative Compound: Xanthatin is a well-studied xanthanolide. mdpi.comnih.gov

Table 5: Examples of Xanthanolide Sesquiterpene Lactones

| Compound Name | Source Organism(s) | Form |

|---|---|---|

| Xanthatin | Xanthium pennsylvanicum | Monomeric nih.gov |

| Xanthinin | Xanthium pennsylvanicum | Monomeric nih.gov |

Biosynthesis of Sesquiterpene Lactones

Precursor Pathways and Universal Precursors

The journey to synthesize sesquiterpene lactones begins with the production of two fundamental five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govroyalsocietypublishing.org Plants employ two distinct and compartmentalized pathways to generate these essential precursors. nih.govroyalsocietypublishing.org

Mevalonate (B85504) Pathway

Located in the cytosol, the mevalonate (MVA) pathway is a primary route for the synthesis of IPP. nih.govresearchgate.net This pathway commences with the condensation of three acetyl-CoA molecules to eventually form mevalonate. researchgate.netup.ac.za Through a series of enzymatic reactions involving phosphorylation and decarboxylation, mevalonate is converted into IPP. up.ac.za The MVA pathway is traditionally associated with the production of sesquiterpenes, triterpenes, and sterols. researchgate.net

2-C-Methyl-D-erythritol 4-Phosphate Pathway

In contrast, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway operates within the plastids. royalsocietypublishing.orgpnas.org This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its starting materials to produce IPP and DMAPP. researchgate.net The MEP pathway is generally responsible for the biosynthesis of smaller terpenoids like monoterpenes and diterpenes. researchgate.net However, there is evidence of "crosstalk" between the two pathways, with the potential for IPP to be transported from the plastids to the cytosol, thereby contributing to sesquiterpene synthesis. pnas.org

Farnesyl Pyrophosphate (FPP) as a Direct Precursor

The convergence of the precursor pathways leads to the formation of farnesyl pyrophosphate (FPP). This 15-carbon molecule is the universal and direct precursor for all sesquiterpenes, including the vast family of sesquiterpene lactones. nih.govtandfonline.comwikipedia.org FPP is synthesized through the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl diphosphate synthase (FPS). nih.govrsc.org FPP stands at a critical metabolic branch point, as it can be directed towards the synthesis of various compounds, including sterols and triterpenes, or enter the dedicated pathway for sesquiterpene lactone formation. nih.gov

Enzymatic Steps and Key Intermediates in Lactone Ring Formation

The transformation of the linear FPP molecule into the complex, cyclic structures characteristic of sesquiterpene lactones is orchestrated by a series of highly specific enzymes.

Sesquiterpene Synthases (STSs) and Backbone Formation (e.g., Germacrene A Synthase)

The first committed step in sesquiterpene lactone biosynthesis is the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). tandfonline.comwur.nl These enzymes are responsible for creating the foundational carbon skeleton of the specific sesquiterpene. For a majority of sesquiterpene lactones, particularly those found in the Asteraceae family, the key STS is germacrene A synthase (GAS). tandfonline.comnih.gov GAS converts FPP into germacrene A, a germacrane-type sesquiterpene that serves as a crucial intermediate. tandfonline.comnih.gov In chicory, for instance, the isolation of a (+)-germacrene A synthase confirmed its role as the first dedicated step in the biosynthesis of bitter sesquiterpene lactones. nih.gov While germacrene A is a common backbone, other STSs can produce different sesquiterpene skeletons, such as amorphadiene (B190566) synthase, which is involved in the biosynthesis of artemisinin (B1665778). tandfonline.com

Cytochrome P450 Enzymes (e.g., CYP71 Clan) in Oxidation and Hydroxylation

Following the formation of the sesquiterpene backbone, a series of oxidative modifications are required to form the characteristic lactone ring. These reactions are primarily catalyzed by a large and diverse superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs or P450s). tandfonline.comrsc.org Specifically, enzymes belonging to the CYP71 clan are heavily implicated in the oxidation and hydroxylation of sesquiterpenes. tandfonline.com

A key step in the pathway is the three-step oxidation of germacrene A to germacrene A acid, a reaction catalyzed by germacrene A oxidase (GAO), a CYP71 enzyme. tandfonline.complos.org This acid is a central precursor for many sesquiterpene lactones. plos.org The subsequent formation of the lactone ring from germacrene A acid is also mediated by CYP enzymes. For example, costunolide (B1669451) synthase (COS), another member of the CYP71 family, hydroxylates germacrene A acid at the C6 position, leading to an unstable intermediate that spontaneously cyclizes to form costunolide, a germacranolide-type sesquiterpene lactone. plos.orgnih.gov Similarly, hydroxylation at the C8 position by a different CYP enzyme can lead to the formation of other types of lactone rings. plos.orgacs.org The specific regio- and stereoselectivity of these CYP450 enzymes are major determinants of the vast structural diversity observed among sesquiterpene lactones. acs.org

NADP+-Dependent Dehydrogenases

A crucial step in the formation of the characteristic lactone ring of many sesquiterpenes involves the oxidation of a hydroxyl group to a carboxylic acid. This reaction is often catalyzed by NADP+-dependent dehydrogenases. For instance, in the biosynthesis of certain germacrene-derived STLs in chicory (Cichorium intybus), after an initial hydroxylation of (+)-germacrene A to form germacra-1(10),4,11(13)-trien-12-ol (B1261682) by a cytochrome P450 enzyme, this alcohol is subsequently oxidized to germacra-1(10),4,11(13)-trien-12-oic acid. nih.govoup.com This two-step oxidation is carried out by one or more NADP+-dependent dehydrogenases. nih.govoup.com This carboxylic acid function is a necessary precursor for the subsequent formation of the lactone ring. nih.govoup.com

The involvement of alcohol dehydrogenases is a recurring theme in the modification of the C15 skeleton of STLs, contributing to the array of functional groups observed in the final structures. mdpi.com

Post-cyclization Modifications (e.g., Methyl Migrations, Ring Fissions)

Following the initial cyclization of FPP and subsequent core modifications, the sesquiterpene scaffold can undergo a variety of further enzymatic transformations, leading to the vast array of STL skeletons found in nature. These modifications are critical for the chemical diversity and biological activities of these compounds.

Key post-cyclization modifications include:

Hydroxylation, Oxidation, and Epoxidation: Cytochrome P450 enzymes play a significant role in introducing hydroxyl, keto, or epoxy groups at various positions on the sesquiterpene ring. researchgate.netroyalsocietypublishing.org For example, in the biosynthesis of heliangolides in sunflower, different cytochrome P450 enzymes can hydroxylate germacrene A acid at either the C-6 or C-8 position, leading to different structural backbones. royalsocietypublishing.org

Ring Rearrangements: The initial germacrane (B1241064) skeleton can be rearranged to form other bicyclic structures like guaianolides and eudesmanolides. mdpi.comup.ac.za These rearrangements are often proposed to proceed through epoxide intermediates. For instance, the cyclization of (+)-costunolide, a germacranolide, is thought to lead to guaianolides and eudesmanolides. nih.gov

Acylation and Glycosylation: The hydroxyl groups on the STL skeleton can be further modified by the addition of acyl groups (acetylation) or sugar moieties (glycosylation), which can alter the compound's solubility and biological activity. royalsocietypublishing.org

These modifications contribute significantly to the more than 5,000 different STL structures that have been identified. nih.gov

Regulatory Aspects of Biosynthetic Pathways

The production of sesquiterpene lactones in plants is a tightly regulated process, influenced by both internal genetic factors and external environmental cues. researcher.life This regulation occurs at multiple levels, from the transcription of biosynthetic genes to the accumulation of the final products.

Role of Transcription Factors in Production Regulation

Transcription factors are key regulatory proteins that control the rate of gene transcription. scielo.br In the context of STL biosynthesis, several families of transcription factors have been identified as playing crucial roles in modulating the expression of genes encoding biosynthetic enzymes. researchgate.netconicet.gov.ar

MYC2: The jasmonate-responsive transcription factor MYC2 has been shown to enhance the production of artemisinin, a well-known sesquiterpene lactone, in Artemisia annua. mdpi.com It achieves this by binding to the promoters of key biosynthetic genes like CYP71AV1 and DBR2. mdpi.com Overexpression of AaMYC2 in transgenic plants has led to increased artemisinin levels. mdpi.com In Taraxacum kok-saghyz, the overexpression of a MYC2 homolog led to an increase in the accumulation of most identified sesquiterpene lactones in the leaves. researchgate.net

bHLH, WRKY, MYB, and AP2/ERF: Members of these transcription factor families are also implicated in the regulation of terpenoid biosynthesis. scielo.brresearchgate.net For example, in Artemisia annua, the WRKY transcription factor GLANDULAR TRICHOME-SPECIFIC WRKY 1 (AaGSW1) has been identified in the glandular trichomes where artemisinin is produced. researchgate.net Correlation analyses in chicory have suggested that a MYB and a bHLH transcription factor may be involved in the regulation of the STL pathway. researchgate.net

The interplay of these transcription factors forms a complex regulatory network that fine-tunes the production of STLs in response to developmental and environmental signals. mdpi.com

Influence of Environmental and Abiotic Factors

The biosynthesis and accumulation of sesquiterpene lactones are significantly influenced by a range of environmental and abiotic factors. tandfonline.com These factors can trigger signaling pathways within the plant that lead to changes in the expression of biosynthetic genes and, consequently, the profile and concentration of STLs. nih.gov

Light: Light intensity and quality can affect STL production. In tissue cultures of Arnica montana, a high light intensity resulted in a high content of STLs in the leaves. frontiersin.org Furthermore, red light was shown to induce the biosynthesis of STLs, suggesting a role for phytochrome (B1172217) in regulating the expression of biosynthetic genes. frontiersin.org

Soil Conditions: Soil parameters such as pH, C/N ratio, and cation exchange capacity have been shown to correlate with the total content and the specific profile of STLs in the flower heads of Arnica montana. nih.gov This indicates that the soil environment is a crucial determinant of the chemical phenotype of the plant. nih.gov

Elicitors: Plant hormones and other signaling molecules, often produced in response to stress, can act as elicitors to boost STL production. Application of jasmonic acid, abscisic acid, and salicylic (B10762653) acid has been shown to increase artemisinin content in A. annua. tandfonline.com Similarly, methyl jasmonate can induce the production of guaianolide STLs in Cichorium intybus. tandfonline.com Chitosan, which mimics a fungal attack, also alters the spectrum of STLs in Arnica species. frontiersin.org

These findings highlight that STL biosynthesis is a dynamic process that allows plants to respond to their changing environment. tandfonline.com

Isolation and Advanced Characterization Methodologies for Sesquiterpene Lactones

Extraction and Initial Separation Techniques

The initial step in the isolation of sesquiterpene lactones from plant material involves extraction, a critical process that aims to efficiently transfer the target compounds from the solid plant matrix to a liquid solvent. The choice of solvent and extraction method is paramount and is largely dictated by the polarity of the target sesquiterpene lactones.

A common approach begins with the air-drying and grinding of the plant material to increase the surface area for solvent penetration. This is typically followed by a defatting step, especially for plant materials rich in lipids, using a non-polar solvent like n-hexane. This preliminary extraction removes chlorophyll, waxes, and other non-polar constituents that could interfere with subsequent separation steps.

Following the removal of non-polar components, the plant material is extracted with solvents of medium polarity, such as dichloromethane, chloroform, or ethyl acetate (B1210297), which are effective in solubilizing a wide range of sesquiterpene lactones. More polar solvents like methanol (B129727) or ethanol, or mixtures with water, can also be employed to extract more polar glycosylated sesquiterpene lactones.

Several extraction techniques can be utilized, each with its own advantages:

Maceration: This simple technique involves soaking the plant material in the chosen solvent for an extended period with occasional agitation.

Soxhlet Extraction: A more efficient method that uses a continuous reflux of fresh solvent, ensuring a thorough extraction.

Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a rapid extraction process.

Supercritical Fluid Extraction (SFE): This technique often utilizes supercritical carbon dioxide, a non-toxic and non-flammable solvent, which is highly effective for extracting non-polar compounds. The polarity can be modified by adding a co-solvent like methanol.

After extraction, the crude extract is typically concentrated under reduced pressure. This crude extract is a complex mixture and requires further fractionation. This is often achieved through liquid-liquid partitioning, where the extract is sequentially partitioned between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol). This process separates the compounds based on their differential solubility, yielding fractions enriched in compounds of similar polarity, which simplifies the subsequent chromatographic purification.

Chromatographic Methods for Isolation and Purification

Chromatography is the cornerstone of isolating and purifying individual sesquiterpene lactones from the enriched fractions. The choice of chromatographic technique depends on the complexity of the mixture, the quantity of the compound to be isolated, and the required purity.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of sesquiterpene lactones. It offers high resolution, sensitivity, and speed. The separation is based on the differential partitioning of the analytes between a stationary phase (typically packed in a column) and a mobile phase. For sesquiterpene lactones, reversed-phase HPLC is most common, using a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.

The utility of HPLC is greatly enhanced by coupling it with various detectors, providing not only retention time data but also structural information:

HPLC-DAD (Diode Array Detector): Provides UV-Vis spectra for each peak, which can help in the initial identification of compound classes. Sesquiterpene lactones containing a conjugated carbonyl group exhibit characteristic UV absorption.

HPLC-ESI-MS (Electrospray Ionization Mass Spectrometry): A soft ionization technique that is well-suited for polar and thermally labile compounds. It provides molecular weight information and, with tandem MS (MS/MS), detailed structural fragmentation patterns.

HPLC-APCI-MS (Atmospheric Pressure Chemical Ionization Mass Spectrometry): Another soft ionization technique, generally suitable for less polar compounds than ESI.

HPLC-NMR (Nuclear Magnetic Resonance): The direct coupling of HPLC with NMR allows for the acquisition of complete NMR spectra (e.g., ¹H NMR, ¹³C NMR, and 2D-NMR) of the separated compounds, enabling unambiguous structure elucidation without the need for prior isolation.

Table 1: HPLC and Hyphenated HPLC Techniques in Sesquiterpene Lactone Analysis

| Technique | Principle | Application in Sesquiterpene Lactone Analysis |

| HPLC-DAD | Separates compounds based on polarity, detects based on UV-Vis absorbance. | Quantification and preliminary identification based on UV spectra. |

| HPLC-ESI-MS | Separates by polarity, ionizes molecules in an electrospray, and detects by mass-to-charge ratio. | Provides molecular weight and structural information through fragmentation. Ideal for polar sesquiterpene lactones. |

| HPLC-APCI-MS | Separates by polarity, ionizes molecules through chemical ionization at atmospheric pressure, and detects by mass. | Suitable for the analysis of less polar sesquiterpene lactones. |

| HPLC-NMR | Separates compounds by HPLC and directly transfers them to an NMR spectrometer for structural analysis. | Unambiguous structure elucidation of sesquiterpene lactones directly from the mixture. |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Many sesquiterpene lactones have low volatility and are thermally labile, which can limit the direct application of GC. However, derivatization techniques, such as silylation, can be employed to increase their volatility and thermal stability, making them amenable to GC analysis.

Coupling GC with various detectors enhances its analytical power:

GC-MS (Mass Spectrometry): This is the most common hyphenated GC technique. Electron Ionization (EI) provides a reproducible fragmentation pattern that can be compared with spectral libraries for identification. Chemical Ionization (CI) is a softer ionization technique that often preserves the molecular ion, providing molecular weight information. Tandem MS (GC-MS-MS) can be used for targeted analysis and structural elucidation.

GC-FT-IR (Fourier Transform Infrared Spectroscopy): Provides information about the functional groups present in the separated compounds.

GC-UV (Ultraviolet Spectroscopy): Can be used for the detection of compounds with a UV chromophore.

GC-AES (Atomic Emission Spectroscopy): Allows for the detection of specific elements in the eluted compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of sesquiterpene lactone extracts and for monitoring the progress of column chromatography fractions. It involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase. The separated spots can be visualized under UV light or by spraying with a color-forming reagent.

Overpressured Layer Chromatography (OPLC) is an advanced form of planar chromatography that combines the advantages of TLC and HPLC. In OPLC, the mobile phase is forced through the stationary phase under external pressure, leading to improved resolution, shorter analysis times, and reduced solvent consumption compared to classical TLC. It can be used for both analytical and preparative separations of sesquiterpene lactones.

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC bridges the gap between GC and HPLC and is particularly useful for the separation of chiral compounds and for preparative-scale purifications. The low viscosity and high diffusivity of supercritical fluids allow for fast separations with high efficiency. The polarity of the mobile phase can be easily tuned by adding polar modifiers like methanol. SFC coupled with a UV detector is commonly used for the analysis of sesquiterpene lactones.

Micellar Electrokinetic Capillary Chromatography (MEKC) is a mode of capillary electrophoresis (CE) that can be used for the separation of neutral compounds like many sesquiterpene lactones. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and the separation of neutral analytes is based on their partitioning between the micelles and the surrounding aqueous buffer. MEKC offers very high separation efficiency, short analysis times, and requires only a small amount of sample.

Table 2: Overview of Chromatographic Methods for Sesquiterpene Lactone Isolation and Purification

| Chromatographic Method | Stationary Phase Example | Mobile Phase Example | Key Advantages for Sesquiterpene Lactones |

| HPLC (Reversed-Phase) | C18, C8 | Water/Acetonitrile, Water/Methanol | High resolution, high sensitivity, applicable to a wide range of polarities. |

| GC (with derivatization) | Polysiloxane | Helium, Hydrogen | High resolution for volatile derivatives. |

| TLC | Silica gel, Alumina | Hexane/Ethyl Acetate, Chloroform/Methanol | Simple, rapid, low cost, good for screening. |

| OPLC | Silica gel | Hexane/Ethyl Acetate | Higher resolution and shorter analysis time than TLC. |

| SFC | Chiral stationary phases, Silica | Supercritical CO₂ with methanol | Fast separations, suitable for chiral separations and preparative work. |

| MEKC | (Pseudo-stationary phase: micelles) | Buffer with surfactant (e.g., SDS) | High efficiency, short analysis time, small sample volume. |

Spectroscopic Techniques for Structural Elucidation and Stereochemistry

The precise molecular architecture of Sesquiterpene lactone CP-1 (Reynosin) was determined through the combined application of several key spectroscopic methods. These techniques provide complementary information, allowing for the unambiguous assignment of its constitution and relative stereochemistry.

Nuclear Magnetic Resonance (NMR: 1D, 2D, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon skeleton and stereochemistry of complex organic molecules like this compound. Analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra allows for the complete assignment of all proton and carbon signals.

The ¹H-NMR spectrum of CP-1 displays characteristic signals that point to a eudesmanolide skeleton. researchgate.net Key features include signals for two methyl groups, multiple methines (including two attached to oxygen), and several aliphatic methylenes. researchgate.net Notably, the spectrum shows distinct signals for exocyclic methylene (B1212753) protons adjacent to the lactone carbonyl group. tandfonline.com

The ¹³C-NMR spectrum complements the proton data, accounting for all 15 carbon atoms in the molecule. It confirms the presence of a carbonyl group for the γ-lactone, olefinic carbons for two different double bonds, two carbons bearing oxygen (oxymethines), and a series of aliphatic carbons that form the fused ring system. tandfonline.com

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (Reynosin) recorded in different deuterated solvents.

Table 1: ¹H-NMR Spectroscopic Data (δ ppm) for this compound (Reynosin)

| Position | CDCl₃ (300 MHz) tandfonline.com | CD₃OD (600 MHz) nih.gov |

| 1 | 3.53 (dd, 11.5, 4.6 Hz) | 3.58 (dd, 11.4, 4.5 Hz) |

| 2 | 1.59 (m), 1.85 (m) | 1.88 (m), 1.62 (m) |

| 3 | 1.38 (m), 2.10 (m) | 2.16 (m), 1.45 (m) |

| 5 | 2.12 (m) | 2.22 (td, 12.0, 4.2 Hz) |

| 6 | 4.03 (t, 10.9 Hz) | 3.99 (t, 10.8 Hz) |

| 7 | 2.54 (m) | 2.65 (dt, 12.0, 3.0 Hz) |

| 8 | 1.59 (m), 2.09 (m) | 1.67 (m), 1.55 (m) |

| 9 | 2.12 (m), 2.34 (ddd, 13.7, 5.1, 2.1 Hz) | 2.40 (m), 2.22 (m) |

| 13 | 5.41 (d, 3.0 Hz), 6.09 (d, 3.2 Hz) | 5.56 (d, 2.4 Hz), 6.18 (d, 3.0 Hz) |

| 14 | 0.82 (s) | 0.85 (s) |

| 15 | 4.87 (d, 0.9 Hz), 4.99 (d, 0.9 Hz) | 4.90 (s), 5.02 (s) |

Table 2: ¹³C-NMR Spectroscopic Data (δ ppm) for this compound (Reynosin)

| Position | CDCl₃ (300 MHz) tandfonline.com | CD₃OD (151 MHz) nih.gov |

| 1 | 78.4 | 80.0 |

| 2 | 31.5 | 32.1 |

| 3 | 35.9 | 36.9 |

| 4 | 142.7 | 144.1 |

| 5 | 53.2 | 54.5 |

| 6 | 79.8 | 81.3 |

| 7 | 49.8 | 50.8 |

| 8 | 21.7 | 22.3 |

| 9 | 33.7 | 34.6 |

| 10 | 43.2 | 44.5 |

| 11 | 139.5 | 140.6 |

| 12 | 170.8 | 172.9 |

| 13 | 117.2 | 118.5 |

| 14 | 11.8 | 11.7 |

| 15 | 110.9 | 111.9 |

Mass Spectrometry (MS, HRESIMS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine its exact molecular formula.

The molecular formula of CP-1 is C₁₅H₂₀O₃. nih.gov HRESIMS analysis would confirm this by providing a highly accurate mass measurement of a quasi-molecular ion, such as [M+H]⁺ or [M+Na]⁺. The calculated monoisotopic mass for C₁₅H₂₀O₃ is 248.14124 Da. nih.gov The experimentally determined mass from HRESIMS must match this theoretical value within a very narrow margin (typically <5 ppm) to confirm the elemental composition. This technique is indispensable for distinguishing between compounds with the same nominal mass but different molecular formulas. chemfaces.com

Table 3: Mass Spectrometry Data for this compound (Reynosin)

| Technique | Parameter | Value |

| Molecular Formula | - | C₁₅H₂₀O₃ nih.gov |

| Molecular Weight | (Nominal) | 248 g/mol nih.gov |

| HRESIMS | Calculated Mass [M] | 248.14124 Da nih.gov |

| HRESIMS | Expected Ion [M+H]⁺ | m/z 249.1485 |

| HRESIMS | Expected Ion [M+Na]⁺ | m/z 271.1305 |

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows several characteristic absorption bands that corroborate the structure determined by NMR.

Key absorptions include a broad band in the region of 3400-3500 cm⁻¹, which is indicative of the hydroxyl (-OH) group's stretching vibration. researchgate.netcore.ac.uk Strong absorption peaks are observed around 1760 cm⁻¹, characteristic of the carbonyl (C=O) stretching of the five-membered γ-lactone ring. tandfonline.com Additional absorptions corresponding to C-H stretching (around 2940 cm⁻¹) and C=C double bond stretching (around 1650 cm⁻¹) are also present, confirming the aliphatic and olefinic nature of parts of the molecule. tandfonline.com

Table 4: Key FTIR Absorption Bands for this compound (Reynosin)

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| ~3467 | O-H Stretch (Hydroxyl group) | core.ac.uk |

| ~2944 | C-H Stretch (Aliphatic) | tandfonline.com |

| ~1765 | C=O Stretch (γ-Lactone) | tandfonline.com |

| ~1650 | C=C Stretch (Alkene) | tandfonline.com |

Ultraviolet/Visible Spectroscopy (UV/DAD)

Ultraviolet/Visible (UV/Vis) spectroscopy provides information about conjugated electronic systems within a molecule. For sesquiterpene lactones, the presence and nature of chromophores, such as α,β-unsaturated carbonyls or conjugated dienes, can be detected.

This compound does not possess a highly conjugated system. Its UV spectrum, recorded in methanol, shows a maximum absorption (λmax) at approximately 205-209 nm. core.ac.uktandfonline.com This absorption is characteristic of isolated double bonds and the n→π* transition of the lactone carbonyl group, rather than a conjugated chromophore which would absorb at longer wavelengths.

Table 5: UV/Visible Spectroscopic Data for this compound (Reynosin)

| Solvent | λmax (nm) | Molar Absorptivity (ε) / log(ε) | Reference |

| Methanol (MeOH) | 205 | log ε = 3.63 | core.ac.uk |

| MeOH/H₂O (1:1) | 209 | ε = 5813 | tandfonline.com |

Molecular Mechanisms of Biological Action of Sesquiterpene Lactones

General Mechanisms of Action

Sesquiterpene lactones (STLs) are a large group of naturally occurring compounds, predominantly found in plants of the Asteraceae family. researchgate.netuminho.pt Their diverse biological activities are largely attributed to a common set of molecular mechanisms. core.ac.uk These mechanisms are primarily centered around their ability to react with biological molecules, leading to the modulation of various cellular processes. mdpi.comresearchgate.net

Michael Addition to Biological Thiols (e.g., Cysteine Residues in Proteins)

A primary mechanism of action for many sesquiterpene lactones is their ability to act as alkylating agents through a process known as Michael addition. researchgate.netresearchgate.net This chemical reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl group. researchgate.net Sesquiterpene lactones, such as parthenolide (B1678480) and helenalin (B1673037), possess an α-methylene-γ-lactone ring, which serves as a reactive site for Michael-type addition with biological nucleophiles. researchgate.netnih.gov

The most significant biological targets for this reaction are the sulfhydryl groups of cysteine residues within proteins. researchgate.netnih.govnih.gov Thiols are highly reactive nucleophiles that readily attack the electrophilic carbon of the α-methylene-γ-lactone moiety, forming a stable covalent bond. nih.govnih.gov This alkylation of cysteine residues can alter the structure and function of key proteins, thereby disrupting cellular signaling pathways and other vital processes. mdpi.com The reactivity of the α-methylene-γ-lactone group is considered essential for the biological and cytotoxic activities of many sesquiterpene lactones. nih.govresearchgate.net For instance, the addition of L-cysteine has been shown to decrease the cytotoxicity of the sesquiterpene lactone helenalin, underscoring the importance of this reaction. nih.gov

Alkylating Effects on Cellular Macromolecules

The alkylating capability of sesquiterpene lactones extends beyond just cysteine residues to other biological macromolecules. researchgate.net While thiols are the most reactive targets, other nucleophilic sites on proteins, such as the imidazole (B134444) group of histidine and the ε-amino group of lysine, can also undergo Michael addition with certain sesquiterpene lactones like alantolactone. cdnsciencepub.com

This non-specific alkylation of a wide range of proteins is a key factor in the broad biological effects of these compounds. researchgate.net By forming covalent bonds with various macromolecules, sesquiterpene lactones can inhibit the function of numerous enzymes and regulatory proteins that control cell division and growth. researchgate.netfrontiersin.org This widespread alkylation can lead to significant disruptions in cellular function and is a primary contributor to the cytotoxic effects observed for many of these compounds. researchgate.netfrontiersin.org The ability to target and modify multiple proteins underlies the diverse pharmacological profiles of sesquiterpene lactones. mdpi.com

Modulation of Intracellular Redox State (e.g., Reactive Oxygen Species Generation, Glutathione (B108866) Depletion)

Sesquiterpene lactones are potent modulators of the intracellular redox state. nih.gov A key mechanism in this process is the depletion of intracellular glutathione (GSH). nih.govtandfonline.comthieme-connect.com Glutathione is a major cellular antioxidant and plays a crucial role in maintaining redox homeostasis. plos.org Due to the presence of a cysteine residue, GSH can readily react with the α-methylene-γ-lactone moiety of sesquiterpene lactones via Michael addition, leading to its depletion. nih.gov

The depletion of GSH can have several consequences. Firstly, it can lead to an increase in reactive oxygen species (ROS). researchgate.netfrontiersin.org With reduced levels of the primary antioxidant GSH, the cell's ability to neutralize ROS is compromised, leading to oxidative stress. thieme-connect.com For example, the sesquiterpene lactone isoalantolactone (B1672209) has been shown to induce ROS generation in pancreatic cancer cells, an effect that can be blocked by the ROS inhibitor N-acetylcysteine (NAC). ijbs.com Similarly, isodeoxyelephantopin (B1158786) also induces ROS generation in breast cancer cells. researchgate.netnih.gov

Secondly, the depletion of GSH can sensitize cells to the cytotoxic effects of the sesquiterpene lactone itself. nih.gov Studies with eupatoriopicrin (B210294) have shown that pretreatment of cells with a GSH-depleting agent enhances the compound's cytotoxic effect. nih.gov This suggests that endogenous GSH protects cells against the action of some sesquiterpene lactones. nih.gov However, it is noteworthy that in some contexts, such as with parthenolide in hippocampal cells, an increase in total glutathione levels has been observed, suggesting a complex and context-dependent role in redox modulation. nih.gov

Modulation of Key Cellular Signaling Pathways

Sesquiterpene lactones are known to interfere with several key cellular signaling pathways that are crucial for cell survival, proliferation, and inflammation. oaepublish.comnih.govmdpi.com Their ability to alkylate proteins allows them to directly interact with and inhibit components of these pathways.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

One of the most well-documented effects of sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. core.ac.uknih.govnih.gov NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. nih.govoaepublish.com

Sesquiterpene lactones, including parthenolide, have been shown to inhibit NF-κB activation through various mechanisms. nih.govnih.gov A primary mode of action is the direct alkylation of the p65 subunit of NF-κB. core.ac.uk This modification, likely at specific cysteine residues, prevents NF-κB from binding to DNA, thereby blocking the transcription of its target genes. acs.orgresearchgate.net

Another mechanism by which sesquiterpene lactones inhibit this pathway is by preventing the degradation of the inhibitory IκB proteins (IκBα and IκBβ). core.ac.uknih.gov In its inactive state, NF-κB is held in the cytoplasm by IκB proteins. oaepublish.com Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus. nih.govnih.gov Parthenolide has been shown to inhibit the activity of the IKK complex, thus stabilizing IκBα and preventing NF-κB activation. core.ac.uknih.gov This inhibitory effect on the NF-κB pathway is a cornerstone of the anti-inflammatory properties of many sesquiterpene lactones. nih.govnih.gov

| Sesquiterpene Lactone | Effect on NF-κB Pathway | Cell Line/Model |

| Parthenolide | Inhibits IκBα degradation and IKK activity | 16 HBE, IB-3/S9, CFTR-knockout mice |

| Helenalin | Directly alkylates the p65 subunit of NF-κB | Jurkat T-cells |

| Costunolide (B1669451) | Inhibits DNA-binding activity of NF-κB | Jurkat T-cells |

| Ergolide | Inhibits NF-κB signaling, leading to downregulation of survival molecules | Jurkat T-cells |

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways are another major target of sesquiterpene lactones. uminho.ptoaepublish.com The MAPK cascades, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. uminho.ptoaepublish.com

Sesquiterpene lactones can modulate MAPK signaling in a complex and often cell-type and stimulus-dependent manner. For example, parthenolide has been shown to inhibit the phosphorylation and activation of ERK1 and ERK2. uminho.pt In contrast, other studies have reported that sesquiterpene lactones like dehydrocostuslactone and costunolide can activate MAP kinases such as JNK, ERK2, and p38. plos.org

The modulation of MAPK pathways can be linked to the changes in intracellular redox state caused by these compounds. For instance, isoalantolactone-induced ROS generation leads to the increased phosphorylation of p38 MAPK. ijbs.com This activation of p38 MAPK was dependent on ROS, as it was blocked by the antioxidant NAC. ijbs.com The modulation of MAPK pathways contributes significantly to the pro-apoptotic and anti-proliferative effects of many sesquiterpene lactones. researchgate.net

| Sesquiterpene Lactone | Effect on MAPK Pathway | Cell Line/Model |

| Parthenolide | Inhibits phosphorylation and activation of ERK1 and ERK2 | Not specified in source |

| Isoalantolactone | Increases phosphorylation of p38 MAPK (ROS-dependent) | PANC-1 pancreatic cancer cells |

| Dehydrocostuslactone | Activates JNK, ERK2, and p38 | Human keratinocytes |

| Costunolide | Activates JNK, ERK2, and p38 | Human keratinocytes |

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition

Costunolide (CL) and Dehydrocostus lactone (DCL) have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical regulator of cell proliferation, survival, and inflammation.

In human THP-1 monocytic cells, both CL and DCL were found to inhibit the Interleukin-6 (IL-6)-induced tyrosine phosphorylation of STAT3 and its subsequent DNA binding activity, with an estimated EC50 value of 10 µM. plos.org This inhibition was associated with a downregulation of the phosphorylation of the upstream Janus kinases (JAKs), specifically JAK1, JAK2, and Tyk2. plos.org Further studies have confirmed that DCL treatment significantly inhibits the phosphorylation of JAK2 and STAT3 in esophageal squamous cell carcinoma cells, leading to a decrease in the nuclear distribution of STAT3. nih.gov Similarly, costunolide has been observed to inhibit STAT3 transcriptional activity and the expression of phospho-STAT3 (Tyr-705) in osteosarcoma cells. nih.gov In human keratinocytes, costunolide diminished STAT1 and STAT3 phosphorylation induced by IL-22 or IFN-γ. nih.gov

A key mechanism underlying this inhibition involves the induction of S-glutathionylation of STAT3. CL and DCL, containing an α,β-unsaturated carbonyl group, can act as Michael reaction acceptors and rapidly decrease intracellular glutathione (GSH) levels. plos.org This leads to the S-glutathionylation of STAT3, a post-translational modification that inhibits its activity. plos.org Pre-treatment of cells with a cell-permeable form of GSH was shown to reverse the inhibitory effect of CL and DCL on STAT3 tyrosine phosphorylation, confirming the role of GSH depletion in this process. plos.org

Phosphoinositide 3-Kinase/Akt/mTOR (PI3K/Akt/mTOR) Pathway Modulation

The Phosphoinositide 3-Kinase/Akt/mTOR (PI3K/Akt/mTOR) pathway, a crucial signaling cascade for cell growth, proliferation, and survival, is another significant target of costunolide and dehydrocostus lactone.

Dehydrocostus lactone has been demonstrated to inhibit the PI3K/Akt signaling pathway in various cancer cell types. In human laryngeal carcinoma cells, DCL was shown to induce apoptosis by inhibiting the PI3K/Akt/Bad pathway. nih.gov Similarly, in recombinant HPV-18 HaCaT cells, DCL suppressed cell growth and induced apoptosis via the PI3K/Akt signaling pathway. spandidos-publications.com Studies on esophageal cancer cells revealed that DCL-induced apoptosis and autophagy were associated with the PI3K/Akt/Bad pathway. researchgate.net Furthermore, DCL has been shown to suppress angiogenesis in vitro and in vivo through the inhibition of the Akt/GSK-3β and mTOR signaling pathways. caymanchem.com

Costunolide has also been reported to modulate this pathway. In oral cancer cells, costunolide was found to suppress cancer growth through the inhibition of the AKT pathway. mdpi.com Research on gastric cancer cells showed that costunolide induced apoptosis and autophagy by inhibiting the AKT/GSK3β pathway. frontiersin.org In skin cancer cells, costunolide selectively suppressed cell proliferation by inhibiting Akt signaling. mdpi.com

Wnt/β-Catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development and tissue homeostasis and is often dysregulated in cancer, is modulated by both costunolide and dehydrocostus lactone.

In colon cancer cells, both DCL and CL have been shown to inhibit the Wnt/β-catenin pathway. thieme-connect.comnih.gov They achieve this by suppressing the nuclear translocation of β-catenin and its coactivator galectin-3. thieme-connect.comnih.govchemfaces.com This leads to the downregulation of β-catenin target genes such as cyclin D1 and survivin, resulting in suppressed proliferation and survival of colon cancer cells. thieme-connect.comnih.gov

Costunolide has also been shown to inhibit the Wnt/β-catenin signaling pathway in the context of osteoarthritis. In chondrocytes stimulated with IL-1β, costunolide promoted the degradation of total β-catenin and inhibited the production of its active, non-phosphorylated form, thereby preventing its nuclear translocation. nih.govresearchgate.net Furthermore, costunolide has been reported to promote the proliferation of human hair follicle dermal papilla cells by increasing the levels of β-catenin. mdpi.commdpi.com

Other Involved Signaling Cascades

Beyond the major pathways detailed above, costunolide has been shown to interact with other signaling cascades, notably involving Activator Protein-1 (AP-1). In LPS-stimulated RAW264.7 cells, costunolide was found to block AP-1 transcriptional activity by downregulating the phosphorylation of mitogen-activated protein kinases (MAPKs). nih.gov

Induction of Programmed Cell Death

Costunolide and dehydrocostus lactone are potent inducers of programmed cell death in various pathological contexts, primarily through the induction of apoptosis.

Apoptosis Induction

The induction of apoptosis by these sesquiterpene lactones is a multi-faceted process involving the activation of caspases, disruption of mitochondrial function, and modulation of key apoptotic regulatory proteins.

Caspase Activation, Cytochrome C Release, and PARP Cleavage: Both costunolide and dehydrocostus lactone trigger the caspase cascade, a hallmark of apoptosis. In human soft tissue sarcoma cells, both compounds were reported to induce apoptosis. archivesofmedicalscience.com DCL treatment of prostate cancer cells led to the activation of caspases-8, -9, -7, and -3, and enhanced PARP cleavage. Similarly, in HPV-18 HaCaT cells, DCL significantly increased caspase-3 and -9 activity. spandidos-publications.com

Costunolide has been shown to induce apoptosis in various cancer cell lines through caspase activation. In oral cancer cells, it effectively induced apoptosis. mdpi.com In human breast cancer cells, costunolide treatment led to the activation of caspase-8 and -3, and PARP cleavage. mdpi.com In renal cell carcinoma, costunolide activated caspase-9 and -3, as well as PARP. frontiersin.org Studies in human osteosarcoma cells also demonstrated that costunolide treatment resulted in caspase activation. nih.gov

The activation of the intrinsic apoptotic pathway is further evidenced by the release of cytochrome c from the mitochondria into the cytosol, a key event that triggers the caspase cascade. Costunolide treatment has been shown to cause cytochrome c release in renal cell carcinoma and human osteosarcoma cells. frontiersin.orgnih.gov

Mitochondrial Membrane Potential Disruption and BAX/BCL-2 Modulation: A critical event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP). Both DCL and costunolide have been shown to induce this disruption. DCL treatment led to a loss of MMP in gastrinoma cancer cells. archivesofmedicalscience.com Costunolide has been demonstrated to cause a loss of MMP in renal cell carcinoma and human osteosarcoma cells. frontiersin.orgnih.gov

The regulation of apoptosis is tightly controlled by the balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins of the Bcl-2 family. Dehydrocostus lactone has been shown to induce apoptosis in prostate cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-xL and increasing the levels of the pro-apoptotic proteins Bax, Bak, Bok, Bik, Bmf, and t-Bid. In breast cancer cells, DCL induced apoptosis by up-regulating BAX and BAD and down-regulating BCL-2 and BCL-XL. mdpi.com

Costunolide has also been shown to modulate the BAX/BCL-2 ratio to favor apoptosis. In skin cancer cells, costunolide treatment led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL, resulting in a dramatically increased Bax/Bcl-2 ratio. mdpi.com Similarly, in human osteosarcoma cells, costunolide down-regulated the Bcl-2/Bax ratio. nih.gov

Other Forms of Regulated Cell Death

In addition to apoptosis, costunolide and dehydrocostus lactone can induce other forms of regulated cell death, including cytodestructive autophagy and cell death mediated by endoplasmic reticulum stress.

Cytodestructive Autophagy: Autophagy, a cellular recycling process, can also lead to cell death under certain conditions. Both costunolide and dehydrocostus lactone have been shown to induce autophagy that contributes to their anti-cancer effects.

Costunolide has been reported to induce autophagic cell death in renal cell carcinoma and gastric cancer cells. frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.gov In renal cancer cells, costunolide-induced autophagy was characterized by the formation of GFP-LC3 puncta and the upregulation of LC3B II and Beclin-1 proteins. frontiersin.orgnih.govnih.gov The inhibition of autophagy was found to decrease costunolide-induced cell death, suggesting a pro-death role for autophagy in this context. frontiersin.orgfrontiersin.org

Dehydrocostus lactone has also been shown to induce autophagy. In esophageal cancer cells, DHL treatment led to the activation of reactive oxygen species (ROS), which in turn induced both apoptosis and autophagy. researchgate.netnih.gov In hepatocellular carcinoma cells, however, both CL and DCL were found to inhibit the autophagic process, leading to the accumulation of LC3 and p62. researchgate.net More recently, DCL was shown to inhibit protective autophagy in gastric cancer cells by disrupting lysosomal membrane function. nih.gov

Endoplasmic Reticulum Stress: The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. Perturbations in ER function can lead to ER stress and trigger cell death. Both costunolide and dehydrocostus lactone have been shown to induce ER stress-mediated apoptosis.

Costunolide induces ER stress in lung adenocarcinoma and human osteosarcoma cells. mdpi.comnih.govnih.gov This is characterized by the upregulation of ER stress markers such as GRP78 and IRE1α, and the activation of downstream signaling molecules like ASK1 and JNK. nih.gov The generation of reactive oxygen species (ROS) appears to be an upstream event that triggers ER stress in response to costunolide. nih.govnih.gov

Dehydrocostus lactone also induces ER stress-mediated apoptosis. In human non-small cell lung cancer cells, DCL triggered ER stress, as indicated by increased cytosolic calcium levels, PERK phosphorylation, IRE1 and CHOP/GADD153 upregulation, and caspase-4 activation. nih.govebi.ac.uk In human laryngeal carcinoma cells, DHL was shown to induce apoptosis by stimulating the endoplasmic reticulum stress-mediated apoptosis pathway. nih.gov DCL has also been found to ameliorate ER stress in palmitate-treated hepatocytes. researchgate.net

Necroptosis and Ferroptosis: Currently, there is limited specific scientific literature detailing the induction of necroptosis or ferroptosis by costunolide or dehydrocostus lactone.

Table of Research Findings on Sesquiterpene Lactone Biological Actions

| Compound | Pathway/Process | Key Findings | Cell/Model System |

|---|---|---|---|

| Costunolide & Dehydrocostus lactone | STAT3 Pathway Inhibition | Inhibition of IL-6-induced STAT3 phosphorylation and DNA binding; Downregulation of JAK1, JAK2, and Tyk2 phosphorylation; Induction of STAT3 S-glutathionylation. plos.orgnih.govnih.govnih.gov | Human THP-1 monocytic cells, Osteosarcoma cells, Human keratinocytes, Esophageal squamous cell carcinoma cells |

| Dehydrocostus lactone | PI3K/Akt/mTOR Modulation | Inhibition of PI3K/Akt/Bad pathway; Suppression of angiogenesis via Akt/mTOR inhibition. nih.govspandidos-publications.comcaymanchem.com | Human laryngeal carcinoma cells, HPV-18 HaCaT cells, Angiogenesis models |

| Costunolide | PI3K/Akt/mTOR Modulation | Suppression of cancer growth via inhibition of the AKT pathway. mdpi.comfrontiersin.orgmdpi.com | Oral cancer cells, Gastric cancer cells, Skin cancer cells |

| Costunolide & Dehydrocostus lactone | Wnt/β-Catenin Modulation | Inhibition of nuclear translocation of β-catenin and galectin-3; Downregulation of cyclin D1 and survivin. thieme-connect.comnih.gov | Colon cancer cells |

| Costunolide | Wnt/β-Catenin Modulation | Promotion of β-catenin degradation in chondrocytes; Increased β-catenin levels in hair follicle cells. nih.govresearchgate.netmdpi.com | Chondrocytes, Human hair follicle dermal papilla cells |

| Costunolide | AP-1 Signaling | Blockade of AP-1 transcriptional activity via downregulation of MAPK phosphorylation. nih.gov | LPS-stimulated RAW264.7 cells |

| Costunolide & Dehydrocostus lactone | Apoptosis Induction | Activation of caspases-3, -7, -8, -9; PARP cleavage; Cytochrome C release; Disruption of mitochondrial membrane potential; Modulation of BAX/BCL-2 ratio. spandidos-publications.commdpi.commdpi.comarchivesofmedicalscience.comfrontiersin.orgnih.govmdpi.com | Various cancer cell lines (soft tissue sarcoma, prostate, laryngeal, breast, oral, renal, osteosarcoma, skin), Gastrinoma cells |

| Costunolide & Dehydrocostus lactone | Cytodestructive Autophagy | Induction of autophagic cell death (pro-death in some cancers); Inhibition of autophagy (in some cancers). researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.govnih.govresearchgate.netnih.gov | Renal cell carcinoma, Gastric cancer, Esophageal cancer, Hepatocellular carcinoma |

| Costunolide & Dehydrocostus lactone | Endoplasmic Reticulum Stress | Upregulation of ER stress markers (GRP78, IRE1α, PERK, CHOP); Increased cytosolic calcium; Activation of downstream signaling (JNK, ASK1). nih.govmdpi.comnih.govnih.govnih.govebi.ac.ukresearchgate.net | Lung adenocarcinoma, Human osteosarcoma, Non-small cell lung cancer, Human laryngeal carcinoma, Hepatocytes |

Table of Mentioned Compounds

| Compound Name |

|---|

| Costunolide |

| Dehydrocostus lactone |

| Interleukin-6 (IL-6) |

| Glutathione (GSH) |

| Cyclin D1 |

| Survivin |

| Galectin-3 |

| BAX |

| BCL-2 |

| BAD |

| Bak |

| Bok |

| Bik |

| Bmf |

| t-Bid |

| Cytochrome C |

| GFP-LC3 |

| LC3B II |

| Beclin-1 |

| p62 |

| GRP78 |

| IRE1α |

| ASK1 |

| JNK |

| PERK |

| CHOP/GADD153 |

| IFN-γ |

Based on a thorough review of the available scientific literature, there is insufficient specific data for a compound identified as “Sesquiterpene lactone CP-1” to generate the detailed article as requested in your outline. The search results contain information on various sesquiterpene lactones isolated from the plant genus Centaurea, which is a likely source for a compound abbreviated as "CP," and on the general mechanisms of the sesquiterpene lactone class of compounds. However, detailed research articulating the specific molecular mechanisms of a compound explicitly named "this compound" across the outlined topics—protein synthesis, DNA synthesis, gene regulation, cell cycle, and cellular respiration—is not available in the public domain.

Therefore, it is not possible to construct a scientifically accurate article that focuses solely on “this compound” while strictly adhering to the provided structure and content requirements. Any attempt to do so would involve generalizing from other compounds, which would violate the explicit instruction to focus exclusively on the specified subject.

Structure Activity Relationship Sar Studies of Sesquiterpene Lactones

Role of the α-Methylene-γ-Lactone Nucleus in Biological Activity

The α-methylene-γ-lactone group is a hallmark of most biologically active sesquiterpene lactones and is considered essential for many of their effects. nih.govresearchgate.netencyclopedia.pub This reactive moiety acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. nih.govcore.ac.uk This alkylation of biological macromolecules can disrupt their function, leading to the observed biological activities. nih.gov

The significance of this functional group is underscored by studies comparing the activity of SLs with and without the α-methylene-γ-lactone moiety. For instance, the sesquiterpene lactones hymenovin and helenalin (B1673037), which both possess this group, were found to be potent stimulators of mast cell degranulation. thieme-connect.com When the α-methylene-γ-lactone group was alkylated with cysteine prior to the experiment, their capacity to stimulate histamine (B1213489) release was drastically reduced. thieme-connect.com In contrast, tenulin, a sesquiterpene lactone that lacks this moiety, exhibited significantly lower degranulation activity. thieme-connect.com This demonstrates the critical role of the α-methylene-γ-lactone nucleus in mediating this specific biological response.

Similarly, in studies on the anti-inflammatory properties of costunolide (B1669451), the α-methylene-γ-lactone group proved to be of high importance for its bioactivity. mdpi.com The ability of costunolide to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) was replicated by a simple α-methylene-γ-butyrolactone structure, while structures lacking the exocyclic methylene (B1212753) group did not show this effect. mdpi.com

Table 1: Impact of α-Methylene-γ-Lactone Moiety on Mast Cell Degranulation

| Compound | Presence of α-Methylene-γ-Lactone | Mast Cell Degranulation |

| Hymenovin | Yes | High |

| Helenalin | Yes | High |

| Cysteine-treated Hymenovin | No (alkylated) | Low |

| Cysteine-treated Helenalin | No (alkylated) | Low |

| Tenulin | No | Low |

Influence of α,β-Unsaturated Carbonyl Groups

In addition to the α-methylene-γ-lactone, other α,β-unsaturated carbonyl groups, such as those found in cyclopentenone rings or as conjugated esters, can significantly influence the biological activity of sesquiterpene lactones. These groups also function as Michael acceptors, providing additional sites for alkylation of biological targets. researchgate.nethebmu.edu.cn

Significance of Stereochemistry and Molecular Geometry

A key stereochemical feature in many sesquiterpene lactones is the fusion of the lactone ring to the carbocyclic skeleton, which can be either cis or trans. koreascience.krresearchgate.net Laboratory and field studies have demonstrated that this stereochemical variation can influence herbivore resistance in plants. koreascience.krresearchgate.netresearchgate.net For example, plants producing trans-fused sesquiterpene lactones experienced significantly less damage from herbivores than those producing the cis-fused diastereomers. koreascience.krresearchgate.net In controlled feeding trials with the grasshopper Schistocerca americana, trans-fused sesquiterpene lactones were found to be more potent feeding deterrents than their cis-fused counterparts.

Furthermore, conformational analysis of various sesquiterpene lactones has revealed that the torsion angle within the molecule's geometry-optimized structure plays a decisive role in their inhibitory activity against the STAT3 protein, a target in cancer therapy. This highlights that the precise spatial orientation of the entire molecule is crucial for effective interaction with its biological target.

Impact of Electrophilic Sites and Lipophilicity

The biological activity of sesquiterpene lactones is a function of both their chemical reactivity and their ability to reach their target sites within an organism. Electrophilic sites, such as the α,β-unsaturated carbonyl groups discussed earlier, are the reactive centers responsible for alkylating biological macromolecules. nih.govnih.gov The potency of these compounds is often related to the number and reactivity of these electrophilic centers.

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, plays a crucial role in its ability to cross cell membranes and access intracellular targets. An increase in lipophilicity can enhance the penetration of the sesquiterpene lactone through the cell membrane, potentially increasing its biological activity. However, there is often a complex relationship between lipophilicity and activity. For instance, in one study, a significant correlation between cytotoxicity and lipophilicity was only observed when sesquiterpene lactones were separated into groups of mono- or bifunctional alkylating agents, indicating that the alkylating potential was of higher importance. nih.gov In another study on NF-κB inhibition, lipophilicity did not appear to influence the inhibitory activity within the tested set of compounds. This suggests that an optimal balance of lipophilicity and electrophilicity is necessary for maximal biological activity.

Role of Number and Position of Alkylating Groups

The number and position of alkylating groups, which are the electrophilic sites on the sesquiterpene lactone molecule, are key determinants of its biological potency. hebmu.edu.cnnih.gov Generally, an increase in the number of these reactive centers correlates with stronger biological activity.

Specific Structural Features Influencing Activity (e.g., C-16 Exocyclic Methylene, Endoperoxide Bridge)

Beyond the common structural motifs, specific and less common features can confer unique and potent biological activities to certain sesquiterpene lactones. A prime example is the endoperoxide bridge found in artemisinin (B1665778) and its derivatives. nih.gov This 1,2,4-trioxane (B1259687) ring system is crucial for its potent antimalarial and anticancer activities. nih.gov The mechanism of action involves the cleavage of this endoperoxide bridge by intracellular iron, which is abundant in cancer cells and malaria parasites, leading to the formation of cytotoxic free radicals. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the biological activity of compounds based on their physicochemical properties and structural features. thieme-connect.com QSAR studies have been instrumental in elucidating the complex SAR of sesquiterpene lactones.

These studies have confirmed the importance of several key descriptors for the biological activity of sesquiterpene lactones. For instance, QSAR models have demonstrated that the presence of α,β-unsaturated carbonyl groups is fundamental for the antiprotozoal activity of these compounds. In studies on cytotoxic activity, descriptors related to the molecule's conformation and stereochemistry were found to be most important. researchgate.net

QSAR models have also been developed to predict the inhibitory activity of sesquiterpene lactones against specific molecular targets, such as the transcription factor NF-κB and the oncoprotein c-Myb. These models use various molecular descriptors, including those related to the number and type of functional groups, lipophilicity, and molecular shape, to build statistically significant correlations with biological activity. Such predictive models are valuable tools for identifying new lead compounds and for designing novel sesquiterpene lactone derivatives with enhanced and more selective therapeutic properties.

Table 2: Key Structural Features and Their Influence on Biological Activity

| Structural Feature | Influence on Biological Activity |

| α-Methylene-γ-lactone | Crucial for a wide range of activities through Michael addition. |

| α,β-Unsaturated Carbonyls | Enhance activity, often synergistically with the lactone ring. |

| trans-Fused Lactone Ring | Generally associated with higher activity than cis-fused. |

| Increased Lipophilicity | Can enhance cell penetration but requires a balance with reactivity. |

| Multiple Alkylating Groups | Generally increases potency, with two groups often being optimal. |

| Endoperoxide Bridge | Confers potent and specific antimalarial and anticancer activity. |

Chemical Modification and Synthetic Strategies for Sesquiterpene Lactones

Semisynthesis and Total Synthesis Approaches for Sesquiterpene Lactones and Analogues

Specific information regarding the semisynthesis or total synthesis of a compound identified as "Sesquiterpene lactone CP-1" is not available in the provided search results. The results do, however, offer general insights into the synthetic strategies applied to the broader class of sesquiterpene lactones.

Semisynthesis:

Semisynthesis is a common approach where a naturally occurring sesquiterpene lactone, which can be isolated in significant quantities, is used as a starting material for chemical modifications. mdpi.comnih.gov This strategy is advantageous as it leverages the complex, pre-existing chemical scaffold provided by nature. mdpi.com Researchers can then introduce various functional groups to create a series of derivatives with potentially improved properties. mdpi.commdpi.com For example, the hydroxyl groups present on a natural sesquiterpene lactone can be targeted for reactions like acetylation or silylation. nih.gov The goal of these modifications is often to generate analogues with enhanced bioactivity or better pharmacological profiles. mdpi.comnih.gov

Total Synthesis:

The total synthesis of sesquiterpene lactones involves constructing the complex molecular architecture from simpler, commercially available starting materials. ugent.becolumbia.edu This approach is more challenging but offers the flexibility to create novel analogues that are not accessible through semisynthesis. columbia.edu Total synthesis strategies often involve multi-step sequences to build the characteristic ring systems and introduce the desired functional groups with specific stereochemistry. ugent.be For instance, the synthesis of guaianolides, a subclass of sesquiterpene lactones, has been achieved through a stereoselective six-step sequence starting from a diketone. ugent.be Other advanced chemical reactions, such as the Pauson-Khand reaction and ring-closing metathesis, have also been employed in the total synthesis of complex sesquiterpenes. nih.gov

Strategies for Improving Selectivity and Efficacy

While no information is available specifically for "this compound," general strategies to enhance the selectivity and efficacy of sesquiterpene lactones (STLs) are well-documented.

A primary approach to improve efficacy is through chemical modification of the natural STL structure. researchgate.net Introducing different functional groups can lead to derivatives with significantly higher potency than the parent compound. mdpi.com For example, the synthesis of oxygenated and oxy-nitrogenated derivatives of cumanin, helenalin (B1673037), and hymenin (B1203750) resulted in compounds with increased cytotoxic activity against various cancer cell lines. mdpi.com Specifically, silylated derivatives of helenalin were found to be highly active. mdpi.com